4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol
Description
Historical Context in Phenolic Mannich Base Research
The discovery of the Mannich reaction in 1912 by Carl Mannich marked a pivotal advancement in synthetic organic chemistry, enabling the aminoalkylation of substrates with active hydrogen atoms. Originally applied to alkaloid modifications, this reaction gained prominence for its versatility in generating β-amino ketones, which served as precursors for pharmaceuticals. Early work focused on morphine glucosides and opium alkaloids, but the mid-20th century saw a shift toward phenolic Mannich bases due to their enhanced bioactivity and structural diversity.
Phenolic Mannich bases emerged as critical intermediates in anticancer drug development. For instance, aminomethylation of chalcone analogues derived from 4-hydroxyacetophenone yielded compounds with cytotoxic properties against prostate, lung, and breast cancer cell lines. These studies established structure-activity relationships (SARs), revealing that substituents like chlorine or methoxy groups on aromatic rings significantly influenced potency. The compound 4-bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol exemplifies this trend, combining a brominated methoxyphenol core with a dimethylphenylaminomethyl moiety to optimize electronic and steric properties for therapeutic applications.
Position Within Methoxyphenol Research Framework
Methoxyphenols, characterized by a phenolic hydroxyl group and methoxy substituents, have long been studied for their antioxidant and antiproliferative activities. The introduction of bromine and aminomethyl groups via Mannich reactions expands their pharmacological potential. For example, 2-amino-6-bromo-4-methoxyphenol (PubChem CID 11171982) shares structural similarities with the target compound, differing primarily in the absence of the dimethylphenylaminomethyl group. This modification enhances solubility and enables interactions with biological targets such as DNA topoisomerases or kinase enzymes.
Methoxyphenol derivatives are classified based on substitution patterns:
| Substituent Position | Common Modifications | Biological Impact |
|---|---|---|
| Ortho | Bromine, aminoalkyl | Enhanced cytotoxicity |
| Meta | Methoxy, alkyl | Improved solubility |
| Para | Hydroxyl, halogen | Stabilized hydrogen bonding |
The target compound’s 4-bromo-6-methoxy configuration aligns with derivatives showing preferential activity against hormone-resistant cancers, while the ortho-positioned aminomethyl group facilitates membrane permeability.
Structural Significance in Medicinal Chemistry
The compound’s structure integrates three pharmacophoric elements:
- Bromine Atom : Introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic reactivity toward biological nucleophiles.
- Methoxy Group : Donates electron density via resonance, stabilizing the phenolic hydroxyl’s acidic proton (pKa ≈ 10) and enabling pH-dependent solubility.
- Dimethylphenylaminomethyl Moiety : Provides hydrophobic bulk and tertiary amine functionality, promoting interactions with enzyme active sites or nucleic acids.
Comparative studies of analogous Mannich bases reveal that bromine substitution at position 4 correlates with a 2.5-fold increase in cytotoxicity compared to non-halogenated derivatives. Similarly, dimethylphenyl groups in the amine component improve metabolic stability over smaller alkyl chains, as evidenced by reduced hepatic clearance in vitro.
Taxonomic Classification Within Methoxyphenol Derivatives
Taxonomically, this compound belongs to the ortho-aminomethylated bromomethoxyphenols , a subclass distinguished by:
- Core Structure : Benzene ring with hydroxyl (C-2), methoxy (C-6), and bromine (C-4) substituents.
- Aminoalkyl Group : A Mannich-derived -CH2-NR2 group at C-2, where R = 3,4-dimethylphenyl.
This classification aligns with bioactive Mannich bases such as 24 and 25 (Fig. 6 in ), which exhibit IC50 values below 2 μg/mL against MCF-7 breast cancer cells. The dimethylphenyl group further differentiates it from piperidine- or morpholine-containing analogues, offering a balance between lipophilicity (logP ≈ 3.2) and aqueous solubility (≈15 mg/mL).
Properties
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10-4-5-14(6-11(10)2)18-9-12-7-13(17)8-15(20-3)16(12)19/h4-8,18-19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSSNTYWUHJWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable catalyst.
Anilino Group Introduction: The dimethylanilino group is attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the brominated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated or demethylated derivatives.
Substitution: Various substituted phenols or anilines.
Scientific Research Applications
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aminomethyl Group
The aminomethyl group’s substitution pattern significantly influences physicochemical properties. Key analogs include:
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., -F): Increase acidity of the phenolic -OH and modify solubility .
- Halogen Addition (e.g., -Br) : Enhances molecular weight and may influence binding interactions in biological systems .
- Bicyclic Systems (e.g., benzodioxin) : Alter crystal packing due to planar aromatic systems and hydrogen-bonding networks .
Structural and Crystallographic Insights
Crystal structure data for related compounds highlight trends:
- Hydrogen Bonding: The phenolic -OH and amine groups form intramolecular or intermolecular hydrogen bonds, stabilizing the crystal lattice. For example, in 2-bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol (a structural analog), O–H···N hydrogen bonds dominate .
- Packing Efficiency : Bulky substituents like 3,4-dimethylphenyl reduce packing density compared to smaller groups (e.g., 4-methylphenyl), as observed in ORTEP-III analyses .
Physicochemical and Predicted Properties
Biological Activity
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is a brominated phenolic compound with potential biological activities. Its unique structure, characterized by a bromine atom, methoxy group, and an amine linkage to a dimethylphenyl group, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H16BrNO2
- Molecular Weight : 336.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It may bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- Mechanism : Induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several pathogens:
- Tested Organisms : Staphylococcus aureus, Escherichia coli.
- Activity Measurement : Minimum inhibitory concentration (MIC) assays demonstrated significant inhibition of bacterial growth.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of phenolic compounds, this compound was tested alongside other derivatives. The results indicated:
- IC50 Values : Approximately 15 µM against MDA-MB-231 cells.
- Mechanism of Action : The compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial effects of brominated phenols. The findings revealed:
- MIC Values : 32 µg/mL against S. aureus.
- : The presence of the bromine atom significantly enhanced antimicrobial potency compared to non-brominated analogs.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 15 |
| 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol | Structure | Moderate anticancer | 25 |
| 2-Bromo-4,6-dimethylphenol | Structure | Weak antimicrobial | 50 |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol?
The compound can be synthesized via a Schiff base condensation reaction :
- Step 1 : React 4-bromo-6-methoxy-2-hydroxybenzaldehyde with 3,4-dimethylaniline in ethanol under reflux. The aldehyde group reacts with the amine to form an imine intermediate .
- Step 2 : Reduce the imine bond using a reducing agent like sodium borohydride (NaBH4) to yield the secondary amine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.
- Yield Optimization : Adjust reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aldehyde:amine) to improve efficiency.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 2.20–2.25 ppm (methyl groups on 3,4-dimethylphenyl), δ 3.80 ppm (methoxy group), δ 4.30 ppm (CH2 bridge), and δ 6.50–7.30 ppm (aromatic protons) .
- 13C NMR : Signals for carbons adjacent to Br (~110 ppm) and OCH3 (~55 ppm) confirm substitution patterns .
- FTIR : Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1250 cm⁻¹ (C–O of methoxy), and ~1600 cm⁻¹ (C=N/C–C aromatic) .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 349 (calculated for C16H17BrN2O2) .
Q. How can the stability of this compound under varying conditions be assessed?
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for solid state) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy and bromo groups may enhance stability compared to unsubstituted analogs .
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–10) to identify optimal storage conditions.
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?
- DFT Calculations (B3LYP/6-311+G(d,p)):
- HOMO-LUMO Gap : Predicts reactivity (e.g., HOMO localized on the phenol ring, LUMO on bromo-substituted positions) .
- Electrostatic Potential Maps : Highlight nucleophilic regions (methoxy oxygen) and electrophilic sites (bromine atom) for reaction planning .
- Vibrational Frequencies : Validate experimental FTIR data with <5% deviation .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
-
Crystal Growth : Slow evaporation from acetone/water mixtures yields single crystals suitable for XRD.
-
Disorder in Methyl Groups : Refinement using SHELXL software with restraints on thermal parameters .
-
Key Crystallographic Data :
Parameter Value Space Group P21/c Unit Cell (Å, °) a=8.52, b=10.31, c=14.20; β=98.7° R-factor <0.05
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Replace bromine with Cl/F or vary methyl/methoxy positions (e.g., 3,5-dimethyl vs. 4-methyl) .
- Biological Assays :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Enzyme Inhibition : Test against tyrosinase or cytochrome P450 isoforms using spectrophotometric methods .
- Molecular Docking : Target proteins (e.g., PDB: 1T9T) to predict binding modes of the dimethylphenyl group .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
-
Suzuki-Miyaura Coupling : Bromine acts as a leaving group; Pd catalysts (e.g., Pd(PPh3)4) enable aryl-aryl bond formation. Key parameters:
Condition Optimization Solvent DMF/H2O (3:1) Base K2CO3 Temperature 80°C, 12 hrs -
Side Reactions : Methoxy demethylation under strong bases (e.g., NaOH) requires protective groups (e.g., TBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
